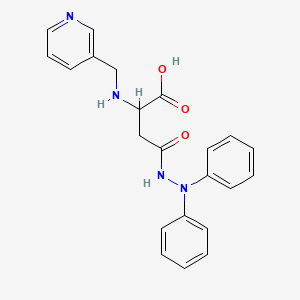
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as DPHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPHB is a synthetic compound that is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is involved in various chemical synthesis processes and reactions, contributing to the development of new compounds with potential applications in different fields. For instance, 4-biphenyl-4-oxo-2-butenoic acid reacted with 1,3-diphenyl-2-pyrazolin-5-one to yield derivatives that, upon condensation with hydrazines, afford pyridazinones. These compounds have shown activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in antibacterial and antifungal applications (Kassab, Sayed, Radwan, & El-Azzez, 2002).
Photolabile Protecting Groups and Nanofluidics
The compound has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. By decorating the inner surface of channels with photolabile hydrophobic molecules that can be removed by irradiation, it enables UV-light-triggered permselective transport of ionic species through the channels. This innovative approach has potential applications in controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Anticancer and Antimicrobial Activities
Derivatives of this compound, such as those obtained from reactions with hydrazines and further modifications, have been explored for their antimicrobial and anticancer activities. For example, novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates synthesized from similar chemical frameworks showed high antimicrobial activities against various bacteria and fungi, and significant cytotoxicity anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
Molecular Docking and Biological Studies
In-depth molecular docking and biological studies on compounds derived from 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid or its analogs have been conducted to understand their interactions with biological targets. These studies help in elucidating the mechanism of action and enhancing the biological activity of these compounds, paving the way for their application in pharmaceuticals and therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Eigenschaften
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXADVLOWGUGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/no-structure.png)
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

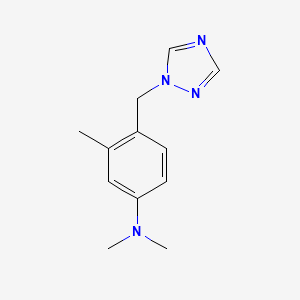
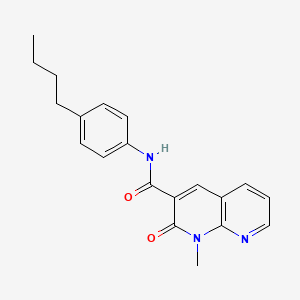
![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)

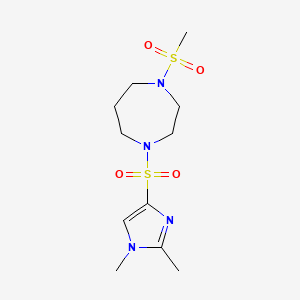
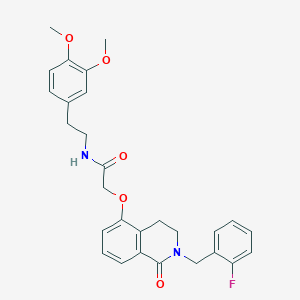
![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)
![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)
